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molecular formula C15H17N3O3 B8277230 6-Methoxy-2-methyl-3-[(2-oxopiperazin-1-yl)acetyl]benzonitrile

6-Methoxy-2-methyl-3-[(2-oxopiperazin-1-yl)acetyl]benzonitrile

Cat. No. B8277230
M. Wt: 287.31 g/mol
InChI Key: WHRMFWKUZDNMPX-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a flask was added tert-Butyl 6-methoxy-2-methyl3-[{2-oxopiperazin-1-yl}acetyl]benzonitrile (0.060 g, 0.15 mmol) followed by addition of TFA (2 mL) and a stir bar; the resulting mixture was stirred for 20 minutes. Analysis of the reaction mixture by LC indicated that reaction had gone to completion. The solution was concentrated in vacuo and the crude was co-evaporated with dichloroethane (3×8 mL) to furnish the title product. LC/MS (IE, m/z): [M+1]+=288.
Name
tert-Butyl 6-methoxy-2-methyl3-[{2-oxopiperazin-1-yl}acetyl]benzonitrile
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:12]=[C:11]([O:13][CH3:14])[C:8]([C:9]#[N:10])=[C:7]([CH3:15])[C:6]=1[C:16](=[O:25])[CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][C:19]1=[O:24])(C)(C)C.C(O)(C(F)(F)F)=O>>[CH3:14][O:13][C:11]1[C:8]([C:9]#[N:10])=[C:7]([CH3:15])[C:6]([C:16](=[O:25])[CH2:17][N:18]2[CH2:23][CH2:22][NH:21][CH2:20][C:19]2=[O:24])=[CH:5][CH:12]=1

Inputs

Step One
Name
tert-Butyl 6-methoxy-2-methyl3-[{2-oxopiperazin-1-yl}acetyl]benzonitrile
Quantity
0.06 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=C(C#N)C(=C1)OC)C)C(CN1C(CNCC1)=O)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Analysis of the reaction mixture by LC indicated that reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C(=C1C#N)C)C(CN1C(CNCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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